4-Hydroxypiperidine-4-carbonitrile hydrochloride
Overview
Description
4-Hydroxypiperidine-4-carbonitrile hydrochloride (4-HPCN-HCl) is an organic compound composed of a piperidine and carbonitrile, which is a heterocyclic compound containing a nitrogen atom and a carbon atom in a ring structure. It is a white crystalline solid with a melting point of 145 °C and a molecular weight of 179.58 g/mol. 4-HPCN-HCl is a synthetic compound used in scientific research and laboratory experiments. It is a versatile compound with a variety of applications, including in the synthesis of other compounds and in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : A variety of synthesis methods for derivatives of 4-Hydroxypiperidine-4-carbonitrile hydrochloride and related compounds have been explored. For example, compounds like 4-aryl-2'-((4-hydroxyphenyl)thio)-6oxo-1,6-dihydro-2,4'-bipyridine-5-carbonitriles were synthesized from 4-hydroxythiophenol through various chemical reactions (Karabasanagouda et al., 2009). Moreover, 4-Hydroxypiperidines were prepared via aza-Prins-cyclization using phosphomolybdic acid under mild conditions (Yadav et al., 2009).
- Surface and Corrosion Studies : Studies have shown the potential of certain derivatives in corrosion inhibition. For instance, naphthyridine derivatives demonstrated high corrosion inhibition activities for mild steel in hydrochloric acid, acting as mixed-type inhibitors (Singh et al., 2016). Similarly, pyrazolopyridine derivatives were synthesized and their efficacy as corrosion inhibitors was investigated, revealing substantial inhibition efficiency (Dandia et al., 2013).
Structural and Spectroscopic Analysis
- Spectroscopic Analysis : Various studies have utilized NMR and IR spectroscopy to analyze the structure and properties of 4-Hydroxypiperidine-4-carbonitrile hydrochloride derivatives. For example, conformations of certain betaine derivatives were studied using 1H and 13C NMR spectroscopy (Dega-Szafran et al., 2006).
- Crystallography and Polymorphism : Crystallographic analysis shed light on the solid-state structures of various compounds. For instance, polymorphs of 4-Hydroxypiperidine were studied, revealing different NH configurations in distinct crystal forms (Döring et al., 2015).
Medicinal Chemistry and Drug Design
- Radiolabeling and PET Studies : An improved synthesis for a precursor used in PET studies of acetylcholine neurotransmission was developed, highlighting the relevance of such compounds in neurochemical research (Carpinelli et al., 2006).
- Xanthine Oxidoreductase Inhibition : Compounds like FYX-051, a derivative, were identified as potent inhibitors of xanthine oxidoreductase, showing potential therapeutic applications in diseases such as hyperuricemia (Matsumoto et al., 2011).
properties
IUPAC Name |
4-hydroxypiperidine-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNTSJXZMIFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypiperidine-4-carbonitrile hydrochloride | |
CAS RN |
1375472-85-7 | |
Record name | 4-Piperidinecarbonitrile, 4-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxypiperidine-4-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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